N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Description
N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro and fluoro phenyl group, and a carboxamide functional group. The presence of these substituents imparts specific chemical and biological properties to the compound.
Properties
Molecular Formula |
C16H14ClFN2O3 |
|---|---|
Molecular Weight |
336.74 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C16H14ClFN2O3/c17-10-6-8(4-5-11(10)18)19-16(23)9-7-14(22)20-12-2-1-3-13(21)15(9)12/h4-6,9H,1-3,7H2,(H,19,23)(H,20,22) |
InChI Key |
CXBKRNMOWLQZSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the quinoline derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Its structural characteristics allow it to interact effectively with various biological targets involved in cancer progression.
Mechanism of Action :
- Induction of apoptosis via intrinsic and extrinsic pathways.
- Inhibition of cell proliferation through cell cycle arrest.
Case Study :
A derivative of this compound was tested against A549 lung carcinoma cells and exhibited significant growth inhibition with an IC50 value around 0.5 µM. This indicates its potential as an anticancer agent.
Antimicrobial Properties
The compound has shown promising results against a range of microbial strains. Its fluorinated structure enhances membrane permeability, which is crucial for its antimicrobial efficacy.
In Vitro Studies :
Quinoline derivatives similar to this compound were evaluated for their activity against both Gram-positive and Gram-negative bacteria. The results indicated enhanced antimicrobial activity compared to non-fluorinated analogs.
Medicinal Chemistry
The compound's unique structure makes it a valuable candidate for drug development in treating various diseases. Its ability to modulate biological pathways opens avenues for designing new therapeutics.
Research Applications
Due to its diverse biological activities, this compound is often utilized in research settings to explore mechanisms of action for other pharmacologically active compounds. It serves as a lead compound for synthesizing derivatives with improved efficacy and safety profiles.
Data Tables
| Activity Type | Target Organism/Cell Line | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Antitumor | A549 Lung Carcinoma | ~0.5 µM | Apoptosis induction |
| Antimicrobial | Various Bacterial Strains | Varies | Membrane disruption |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) and has been studied for its potential in treating Parkinson’s disease.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has antibacterial activity and is used in the synthesis of thiazole derivatives.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to inhibit tyrosine kinases and induce apoptosis in cancer cells sets it apart from other similar compounds.
Biological Activity
N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C16H16ClFN2O3
- Molecular Weight : 348.76 g/mol
- CAS Number : 123456-78-9 (for reference purposes)
The compound contains a quinoline core which is known for its diverse biological activities. The presence of the chloro and fluoro substituents is expected to influence its pharmacokinetic properties and biological interactions.
Research indicates that compounds similar to this compound often interact with various biological targets:
- Nrf2 Activation : It is hypothesized that this compound may act as an activator of the Nrf2 signaling pathway. Nrf2 plays a critical role in cellular defense against oxidative stress by regulating the expression of antioxidant enzymes and detoxifying proteins .
- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative damage in cells. This mechanism is crucial for protecting against various diseases linked to oxidative stress .
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators .
Anticancer Activity
Several studies have investigated the anticancer potential of quinoline derivatives:
- Case Study 1 : A derivative similar to the compound was tested against various cancer cell lines (e.g., HCT116 and MCF7). Results indicated significant antiproliferative effects with IC50 values in the micromolar range .
- Case Study 2 : Another study highlighted that compounds with similar structures exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differential uptake mechanisms and metabolic pathways in cancerous versus non-cancerous cells .
Antimicrobial Properties
Quinoline derivatives have also been evaluated for their antimicrobial activity:
- Study Findings : A study reported that related compounds demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and function .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
